Human IDO1 Inhibition: Cross-Study Comparable Potency in Cell-Free and Cellular Assays
This compound demonstrates sub-micromolar inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1) across multiple assay formats [1]. In a cell-free biochemical assay using recombinant human IDO1 expressed in E. coli, it exhibited an IC50 of 330 nM [2]. Importantly, this potency is maintained in a physiologically relevant cellular context, showing an IC50 of 158 nM in an IFNγ/LPS-stimulated human whole blood assay, a model that accounts for cell permeability and plasma protein binding [3]. This activity is further corroborated by an IC50 of 80 nM in a human IDO1-transfected mouse cell line [1].
| Evidence Dimension | Inhibitory activity against human IDO1 |
|---|---|
| Target Compound Data | IC50 = 330 nM; IC50 = 158 nM; IC50 = 80 nM |
| Comparator Or Baseline | NA |
| Quantified Difference | NA |
| Conditions | Biochemical assay (recombinant enzyme, pH 6.5) [2]; Cellular assay (human whole blood) [3]; Cellular assay (transfected mouse P815B cells) [1]. |
Why This Matters
IDO1 is a key immunomodulatory target in oncology; consistent inhibitory activity across diverse assay formats, including human whole blood, is a critical predictor of potential in vivo efficacy and a key differentiator for research tool selection.
- [1] BindingDB. BDBM50391363, CHEMBL2148074: IDO1 inhibitor data. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50391363&google=BDBM50391363 View Source
- [2] BindingDB. BDBM50391363, CHEMBL2148074: IC50 data for human IDO1 (E. coli expressed). Available from: https://bindingdb.org View Source
- [3] BindingDB. BDBM50550033, CHEMBL4791270: IC50 data for human IDO1 in whole blood assay. Available from: https://bindingdb.org View Source
